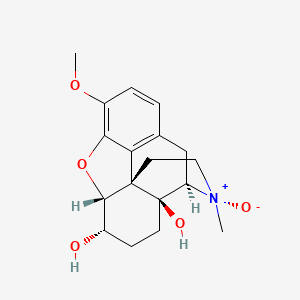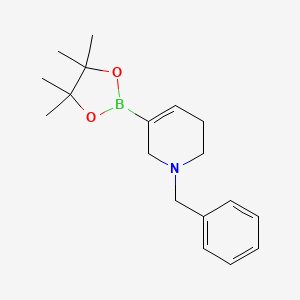
1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine is a chemical compound with the molecular formula C18H26BNO2 . It is used in various chemical reactions and has a molecular weight of 299.22 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H26BNO2/c1-17(2)18(3,4)22-19(21-17)16-11-8-12-20(14-16)13-15-9-6-5-7-10-15/h5-7,9-11H,8,12-14H2,1-4H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere and under -20°C .Scientific Research Applications
Synthesis and Structural Analysis
1. Synthesis and Crystal Structure Studies Compounds containing the moiety 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl have been synthesized through a multi-step substitution reaction. The resulting compounds, including intermediates like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, were analyzed using various spectroscopic methods and single-crystal X-ray diffraction. Density Functional Theory (DFT) was employed to predict and confirm the molecular structures, demonstrating the consistency between theoretical and experimental results. Additionally, molecular electrostatic potential and frontier molecular orbitals were investigated, revealing certain physicochemical properties of these compounds (Huang et al., 2021).
2. Vibrational Properties and Conformational Analysis Further studies were conducted on compounds like 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl) benzonitrile, where their structure was characterized by spectroscopic methods and X-ray diffraction. Similar to the previous study, DFT calculations were used to analyze the vibrational properties and conformational aspects of these compounds, ensuring a detailed understanding of their structural integrity (Wu et al., 2021).
Applications in Chemical Synthesis
3. Borylation in Chemical Synthesis The moiety has been utilized in the borylation of aryl bromides, showcasing its relevance in the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes. This method proved particularly effective for aryl bromides bearing sulfonyl groups, indicating its potential in facilitating complex chemical synthesis processes (Takagi & Yamakawa, 2013).
Fluorescent Probing and Imaging
4. Fluorescent Probing and Imaging A novel near-infrared fluorescent off-on probe incorporating the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety was developed for the detection of benzoyl peroxide in various samples and for fluorescence imaging in living cells and zebrafish. The probe showcased high sensitivity and selectivity, making it a promising tool for bioimaging and the detection of specific substances in biological systems (Tian et al., 2017).
Safety and Hazards
Safety information indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause long-lasting harmful effects to aquatic life (H413) . Precautionary measures include rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
Mechanism of Action
Action Environment:
Ah, the compound’s habitat! Environmental factors sway its mood:
Stability? Our compound’s Achilles’ heel. Light, heat, and humidity play tug-of-war with its integrity. Store it wisely, my friend!
Remember, science is like a cosmic puzzle—each discovery adds a piece. Keep exploring, and who knows? Maybe you’ll crack this compound’s code someday! 🧩🔬
References:
properties
IUPAC Name |
1-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BNO2/c1-17(2)18(3,4)22-19(21-17)16-11-8-12-20(14-16)13-15-9-6-5-7-10-15/h5-7,9-11H,8,12-14H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTKSTXDPAFDOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCN(C2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678050 |
Source


|
| Record name | 1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine | |
CAS RN |
1313738-80-5 |
Source


|
| Record name | 1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[4-(Ethylamino)benzene-1-sulfonyl]ethan-1-ol](/img/structure/B593765.png)


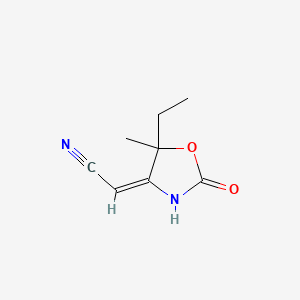
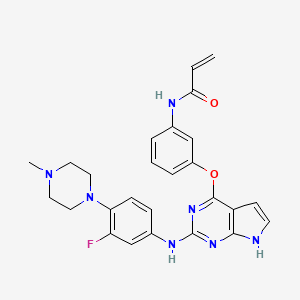
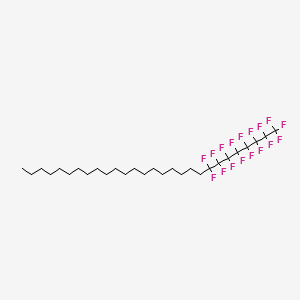
![20-ethyl-1alpha,6beta,14alpha,16beta-tetramethoxy-4-[[[2-[(3S)-3-methyl-2,5-dioxo-1-pyrrolidinyl]benzoyl]oxy]methyl]-aconitane-7,8-diol,2-hydroxy-1,2,3-propanetricarboxylate](/img/structure/B593776.png)
